molecular formula C8H3BrFNO3 B1382142 5-Bromo-4-fluoroisatoic anhydride CAS No. 1440535-66-9

5-Bromo-4-fluoroisatoic anhydride

Cat. No. B1382142
CAS RN: 1440535-66-9
M. Wt: 260.02 g/mol
InChI Key: KSIGHJQLNMQVPU-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoroisatoic anhydride is a chemical compound with the CAS Number: 1440535-66-9 . It has a molecular weight of 260.02 and its linear formula is C8H3BrFNO3 .


Molecular Structure Analysis

The InChI code for 5-Bromo-4-fluoroisatoic anhydride is 1S/C8H3BrFNO3/c9-4-1-3-6 (2-5 (4)10)11-8 (13)14-7 (3)12/h1-2H, (H,11,13) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

5-Bromo-4-fluoroisatoic anhydride is a solid at room temperature . It should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Manipulation

5-Bromo-4-fluoroisatoic anhydride serves as a versatile chemical intermediary in the synthesis of complex organic compounds. The unique halogen-rich structure of compounds like 5-bromo-2-chloro-4-fluoro-3-iodopyridine provides a foundation for synthesizing pentasubstituted pyridines with desired functionalities, enabling further chemical manipulations (Wu et al., 2022). This highlights its potential in medicinal chemistry research as a building block for crafting compounds with specific molecular properties.

Chemoselective Functionalization

The compound exhibits chemoselective functionalization properties, as demonstrated in the selective amination of 5-bromo-2-chloro-3-fluoropyridine. This process, under specific conditions, facilitates the exclusive substitution of bromide or chloro positions, revealing its potential for designing molecules with precise structural features (Stroup et al., 2007).

Versatile Synthesis Pathways

5-Bromo-4-fluoroisatoic anhydride also plays a role in creating a variety of substituted pyridines and pyridones. For instance, the synthesis pathway involving ortho-lithiation followed by a Suzuki reaction demonstrates its utility in creating 3,5-disubstituted 2-fluoropyridines with high yields, which can then be transformed into corresponding pyridones (Sutherland & Gallagher, 2003). These processes underscore its adaptability in synthesizing a broad spectrum of derivatives for various scientific applications.

Contributions in Anticancer Research

Derivatives of 5-Bromo-4-fluoroisatoic anhydride, like 5-bromo-3-substituted-hydrazono-1H-2-indolinones, have been synthesized and assessed for their cytotoxicity against cancer cell lines, presenting a potential avenue for developing new anticancer agents (Karalı et al., 2002). This indicates its significant role in medicinal chemistry, particularly in the synthesis of compounds with potential therapeutic applications.

Fluorescence and Imaging Applications

The compound is instrumental in synthesizing fluorogenic substrates like 4-bromo-1,8-naphthalimide derivatives, which are used for live cell imaging to visualize the activity of enzymes associated with cancer. Such substrates can distinguish between cancerous and normal cells, showcasing the compound’s utility in diagnostic and research settings (Fujikawa et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302+H312+H332-H315-H319-H335, indicating potential harm if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-bromo-7-fluoro-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrFNO3/c9-4-1-3-6(2-5(4)10)11-8(13)14-7(3)12/h1-2H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIGHJQLNMQVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)F)NC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-fluoroisatoic anhydride

CAS RN

1440535-66-9
Record name 6-bromo-7-fluoro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
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